Cas no 170643-02-4 (FMOC-D-Allo-THR(TBU)-OH)

FMOC-D-Allo-THR(TBU)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features an FMOC (9-fluorenylmethoxycarbonyl) protecting group for the α-amino functionality and a tert-butyl (tBu) group for the side-chain hydroxyl protection, ensuring selective deprotection during peptide assembly. The D-allo-threonine configuration provides stereochemical diversity, making it valuable for designing peptides with specific conformational properties. Its high purity and stability under standard SPPS conditions facilitate efficient coupling and minimize side reactions. This derivative is particularly useful in synthesizing modified peptides for biochemical research, pharmaceutical development, and structural studies, where precise control over amino acid incorporation is critical.
FMOC-D-Allo-THR(TBU)-OH structure
FMOC-D-Allo-THR(TBU)-OH structure
Product name:FMOC-D-Allo-THR(TBU)-OH
CAS No:170643-02-4
MF:C23H27NO5
MW:397.464186906815
MDL:MFCD00077074
CID:136071
PubChem ID:10949330

FMOC-D-Allo-THR(TBU)-OH Chemical and Physical Properties

Names and Identifiers

    • (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
    • D-Allothreonine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • Fmoc-D-allo-Thr(tBu)-OH
    • Fmoc-d-allo-threonine(tbu)-oh
    • AK-63131
    • ANW-58797
    • CTK8B7858
    • Fmoc-Thr(tBu)-OH
    • FT-0643632
    • SureCN119402
    • FMOC-D-All-Thr(tBu)-OH
    • N-Fmoc-O-tert-butyl-D-allo-threonine
    • (9H-Fluoren-9-yl)MethOxy]Carbonyl D-Allo-Thr(tBu)-OH
    • N-ALPHA-9-FLUORENYLMETHOXYCARBONYL-O-T-BUTYL-D-ALLO-THREONINE
    • O-(tert-Butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine
    • Fmoc-D-allo-Thr(OtBu)-OH
    • O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine
    • AS-72230
    • N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyl)-D-allothreonine
    • D-Allothreonine, O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • (2R,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-tert-butoxybutanoic acid
    • DU3YJ8UT7T
    • (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
    • DTXSID70449427
    • O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine
    • 170643-02-4
    • Fmoc-O-tert-butyl-D-allo-threonine
    • HY-W048700
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH)
    • (2R,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • J-010640
    • CS-0101013
    • MFCD00077074
    • Nalpha-9-Fluorenylmethoxycarbonyl-O-t-butyl-D-allo-threonine
    • F20065
    • SCHEMBL119402
    • AKOS016842925
    • (2R,3R)-3-tert-Butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
    • A882006
    • (2R,3R)-3-(TERT-BUTOXY)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}BUTANOIC ACID
    • FMOC-D-Allo-THR(TBU)-OH
    • MDL: MFCD00077074
    • Inchi: InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1
    • InChI Key: LZOLWEQBVPVDPR-JLTOFOAXSA-N
    • SMILES: C[C@@H](OC(C)(C)C)[C@@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(O)=O

Computed Properties

  • Exact Mass: 397.18900
  • Monoisotopic Mass: 397.18892296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 564
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 84.9Ų

Experimental Properties

  • Density: 1.197
  • PSA: 84.86000
  • LogP: 4.57280

FMOC-D-Allo-THR(TBU)-OH Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AAPPTec
AFT235-250mg
Fmoc-D-allo-Thr(tBu)-OH
170643-02-4
250mg
$240.00 2024-07-20
Key Organics Ltd
AS-72230-5G
(2R,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
170643-02-4 >95%
5g
£607.00 2025-02-08
Chemenu
CM370103-1g
(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
170643-02-4 95%+
1g
$*** 2023-03-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F917258-100mg
Fmoc-D-Allo-Thr(tBu)-OH
170643-02-4 98%
100mg
¥207.00 2022-01-14
eNovation Chemicals LLC
D566432-1g
o-(tert-butyl)-n-((9h-fluoren-9-ylmethoxy)carbonyl)-d-allothreonine
170643-02-4 95%
1g
$450 2024-06-05
MedChemExpress
HY-W048700-100mg
FMOC-D-Allo-THR(TBU)-OH
170643-02-4
100mg
¥1300 2024-04-19
Chemenu
CM370103-5g
(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid
170643-02-4 95%+
5g
$*** 2023-03-30
eNovation Chemicals LLC
Y1290320-1g
O-(tert-Butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine
170643-02-4 98%
1g
$110 2024-06-07
Key Organics Ltd
AS-72230-250MG
(2R,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
170643-02-4 >95%
0.25g
£143.00 2023-06-14
MedChemExpress
HY-W048700-50mg
FMOC-D-Allo-THR(TBU)-OH
170643-02-4
50mg
¥800 2024-04-19

FMOC-D-Allo-THR(TBU)-OH Production Method

Additional information on FMOC-D-Allo-THR(TBU)-OH

Professional Introduction to FMOC-D-Allo-THR(TBU)-OH (CAS No. 170643-02-4)

FMOC-D-Allo-THR(TBU)-OH is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with its unique structural and functional properties, plays a crucial role in the synthesis of peptide-based therapeutics. The chemical designation FMOC-D-Allo-THR(TBU)-OH highlights its composition, which includes the fluoromethylated amino acid derivative (FMOC) and the specific D-Allo-Threonyl residue protected with a t-butyl (TBU) group. The hydroxyl (-OH) moiety at the end of the molecule further enhances its utility in peptide coupling reactions.

The compound is identified by its CAS number CAS No. 170643-02-4, which serves as a unique identifier in chemical databases and literature. This numbering system ensures precise referencing and facilitates accurate documentation in scientific studies. FMOC-D-Allo-THR(TBU)-OH is particularly valuable in the synthesis of modified peptides, where specific stereochemistry and protection groups are essential for achieving desired biological activities.

In recent years, there has been a surge in research focused on developing novel peptide-based drugs due to their high specificity and efficacy. FMOC-D-Allo-THR(TBU)-OH is one of the key building blocks used in these synthetic processes. The FMOC group, known for its protecting properties, allows for selective activation of the amino group, enabling controlled peptide elongation during solid-phase peptide synthesis (SPPS). This method is widely employed in the pharmaceutical industry for constructing complex peptide molecules.

The D-Allo-Threonyl residue in FMOC-D-Allo-THR(TBU)-OH introduces a non-natural stereocenter into the peptide chain. Such modifications are often necessary to enhance metabolic stability, improve pharmacokinetic properties, or alter binding interactions with biological targets. The TBU protection group provides stability during synthetic steps while allowing for selective deprotection at appropriate stages. This dual functionality makes FMOC-D-Allo-THR(TBU)-OH a versatile tool in medicinal chemistry.

Recent advancements in peptide drug design have emphasized the importance of incorporating non-natural amino acids to optimize therapeutic profiles. Studies have demonstrated that peptides modified with D-Allo-Threonyl residues exhibit improved resistance to enzymatic degradation, leading to prolonged bioavailability and enhanced efficacy. For instance, researchers have utilized FMOC-D-Allo-THR(TBU)-OH to develop novel antiviral agents that target specific viral proteases, showcasing its potential in addressing unmet medical needs.

The synthesis of FMOC-D-Allo-THR(TBU)-OH involves multi-step organic transformations, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as automated solid-phase synthesis and high-performance liquid chromatography (HPLC), are employed to achieve these objectives. The compound's structural complexity necessitates rigorous quality control measures to guarantee its suitability for pharmaceutical applications.

In addition to its role in drug development, FMOC-D-Allo-THR(TBU)-OH has found applications in academic research focused on understanding peptide biochemistry and molecular recognition. Researchers are exploring how modifications at specific positions within peptides can influence their interactions with biological receptors and enzymes. This knowledge is crucial for designing next-generation therapeutics with improved target specificity and reduced side effects.

The growing interest in peptide-based therapies has spurred innovation in synthetic methodologies and analytical techniques. FMOC-D-Allo-THR(TBU)-OH exemplifies how advancements in chemical synthesis can enable the creation of complex molecules with tailored properties. As research continues to uncover new therapeutic opportunities, compounds like FMOC-D-Allo-THR(TBU)-OH will remain indispensable tools for medicinal chemists and biologists alike.

Future directions in this field may involve exploring alternative protecting groups or developing more efficient synthetic routes to enhance accessibility and cost-effectiveness. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide. The versatility and utility of FMOC-D-Allo-THR(TBU)-OH underscore its significance as a cornerstone compound in modern pharmaceutical research.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:170643-02-4)FMOC-D-Allo-THR(TBU)-OH
A882006
Purity:99%/99%
Quantity:5g/25g
Price ($):265.0/986.0